4-chloro-N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1H-indole-2-carboxamide
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Overview
Description
4-Chloro-N-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Functionalization of the Indole Core: The indole core is then functionalized with a carboxamide group at the 2-position and a chloro group at the 4-position.
Attachment of the Piperidine Moiety: The piperidine moiety is introduced through nucleophilic substitution reactions, often using piperidine derivatives.
Introduction of the Dimethoxybenzyl Group: The final step involves the attachment of the 3,4-dimethoxybenzyl group to the piperidine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
4-Chloro-N-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-indole-2-carboxamide: Lacks the piperidine and dimethoxybenzyl groups.
N-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-1H-indole-2-carboxamide: Lacks the chloro group.
4-Chloro-N-[4-piperidinyl]-1H-indole-2-carboxamide: Lacks the dimethoxybenzyl group.
Uniqueness
4-Chloro-N-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-1H-indole-2-carboxamide is unique due to the presence of all three functional groups: the chloro group, the piperidine moiety, and the dimethoxybenzyl group. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H26ClN3O3 |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
4-chloro-N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H26ClN3O3/c1-29-21-7-6-15(12-22(21)30-2)14-27-10-8-16(9-11-27)25-23(28)20-13-17-18(24)4-3-5-19(17)26-20/h3-7,12-13,16,26H,8-11,14H2,1-2H3,(H,25,28) |
InChI Key |
SXZAPBWVZHDHPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)C3=CC4=C(N3)C=CC=C4Cl)OC |
Origin of Product |
United States |
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